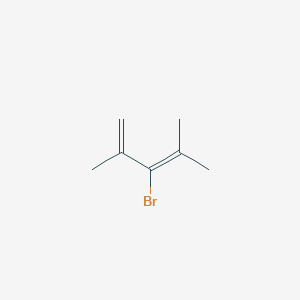
CID 71355288
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
CID 71355288 is a chemical compound registered in the PubChem database It is known for its unique properties and applications in various scientific fields
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of CID 71355288 involves multiple steps, including specific reaction conditions and reagents. The exact synthetic route can vary depending on the desired purity and yield. Common methods include:
Friedel-Craft Reaction: This step involves the use of a catalyst such as aluminum chloride to facilitate the reaction.
Amidation: This process involves the formation of an amide bond, typically using reagents like carbodiimides.
Reduction: This step reduces specific functional groups, often using hydrogen gas in the presence of a metal catalyst.
Protection Reaction: The final step involves protecting specific functional groups to prevent unwanted reactions, often using tert-butyloxycarbonyl (Boc) protection.
Industrial Production Methods
Industrial production of this compound typically involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow reactors and automated synthesis can be employed to enhance efficiency.
Análisis De Reacciones Químicas
Types of Reactions
CID 71355288 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Lithium aluminum hydride, hydrogen gas with a metal catalyst.
Substitution: Halogenating agents, nucleophiles like sodium azide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Aplicaciones Científicas De Investigación
CID 71355288 has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Employed in the study of biochemical pathways and enzyme interactions.
Medicine: Investigated for its potential therapeutic effects and drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of CID 71355288 involves its interaction with specific molecular targets and pathways. It may act as an inhibitor or activator of certain enzymes, affecting biochemical processes. The exact mechanism can vary depending on the context of its use, such as in medicinal chemistry or industrial applications .
Comparación Con Compuestos Similares
Similar Compounds
- CID 2244 (Aspirin)
- CID 5161 (Salicylsalicylic Acid)
- CID 3715 (Indomethacin)
- CID 1548887 (Sulindac)
Uniqueness
CID 71355288 stands out due to its specific chemical structure and properties, which may offer advantages in certain applications over similar compounds. For example, it may exhibit higher stability, selectivity, or efficacy in specific reactions or biological systems .
Propiedades
Fórmula molecular |
Sn3Yb |
|---|---|
Peso molecular |
529.2 g/mol |
InChI |
InChI=1S/3Sn.Yb |
Clave InChI |
XMBJUGIMPJTCHU-UHFFFAOYSA-N |
SMILES canónico |
[Sn].[Sn].[Sn].[Yb] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


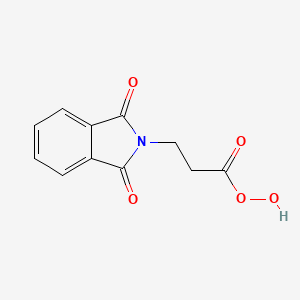

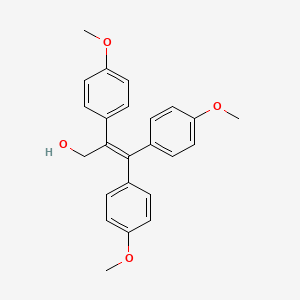
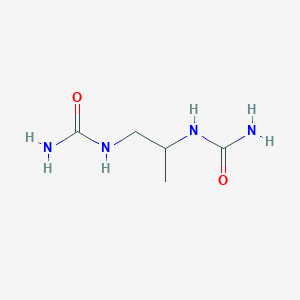
![2-(Acetylamino)-5-[4-(acetylamino)phenyl]-5-oxopentanoic acid](/img/structure/B14738919.png)
![N,N-Diethyl-4-[(E)-(4-iodophenyl)diazenyl]aniline](/img/structure/B14738925.png)
![[(2,4-Dichloronaphthalen-1-yl)oxy]acetic acid](/img/structure/B14738926.png)
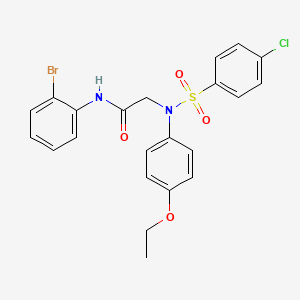
![2-[Bromoacetyl]phenoxathiin](/img/structure/B14738938.png)
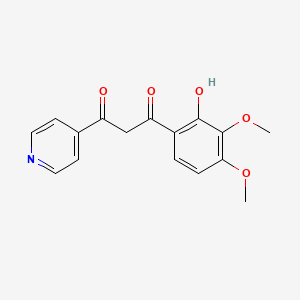
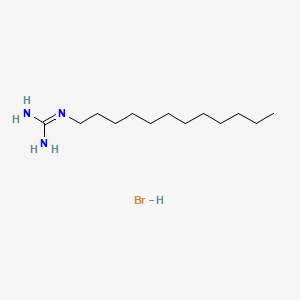
![(3Z)-3-[(2-nitrophenyl)methylidene]-2-phenylchromen-4-one](/img/structure/B14738964.png)
